molecular formula C14H18O2S B14511035 (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one CAS No. 62675-51-8

(3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one

Katalognummer: B14511035
CAS-Nummer: 62675-51-8
Molekulargewicht: 250.36 g/mol
InChI-Schlüssel: KDMPONQZLBYWMG-AAEUAGOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one is a chiral compound that belongs to the class of oxolanes It features a butyl group at the 5-position and a phenylsulfanyl group at the 3-position of the oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butyl-substituted oxolane and phenylsulfanyl derivatives.

    Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through nucleophilic substitution reactions, where a phenylsulfanyl reagent reacts with the oxolane intermediate.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired this compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxolane ring to other functional groups, such as alcohols or ethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and ethers.

    Substitution Products: Various substituted oxolanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

    (3S,5S)-5-Butyl-3-(methylsulfanyl)oxolan-2-one: Similar structure with a methylsulfanyl group instead of a phenylsulfanyl group.

    (3S,5S)-5-Butyl-3-(ethylsulfanyl)oxolan-2-one: Similar structure with an ethylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness:

  • The presence of the phenylsulfanyl group in (3S,5S)-5-Butyl-3-(phenylsulfanyl)oxolan-2-one imparts unique chemical and physical properties, such as increased hydrophobicity and potential for π-π interactions.
  • The stereochemistry of the compound (3S,5S) also contributes to its distinct reactivity and interaction with biological targets.

Eigenschaften

CAS-Nummer

62675-51-8

Molekularformel

C14H18O2S

Molekulargewicht

250.36 g/mol

IUPAC-Name

(3S,5S)-5-butyl-3-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C14H18O2S/c1-2-3-7-11-10-13(14(15)16-11)17-12-8-5-4-6-9-12/h4-6,8-9,11,13H,2-3,7,10H2,1H3/t11-,13-/m0/s1

InChI-Schlüssel

KDMPONQZLBYWMG-AAEUAGOBSA-N

Isomerische SMILES

CCCC[C@H]1C[C@@H](C(=O)O1)SC2=CC=CC=C2

Kanonische SMILES

CCCCC1CC(C(=O)O1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.